5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide 5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034297-30-6
VCID: VC4490509
InChI: InChI=1S/C16H12BrNO3/c17-15-6-5-14(21-15)16(19)18-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10H,9H2,(H,18,19)
SMILES: C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)Br)C3=COC=C3
Molecular Formula: C16H12BrNO3
Molecular Weight: 346.18

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide

CAS No.: 2034297-30-6

Cat. No.: VC4490509

Molecular Formula: C16H12BrNO3

Molecular Weight: 346.18

* For research use only. Not for human or veterinary use.

5-bromo-N-(4-(furan-3-yl)benzyl)furan-2-carboxamide - 2034297-30-6

Specification

CAS No. 2034297-30-6
Molecular Formula C16H12BrNO3
Molecular Weight 346.18
IUPAC Name 5-bromo-N-[[4-(furan-3-yl)phenyl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C16H12BrNO3/c17-15-6-5-14(21-15)16(19)18-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10H,9H2,(H,18,19)
Standard InChI Key QAXNTVZEHKCCAG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)Br)C3=COC=C3

Introduction

Key Structural Features of Analogous Compounds:

FeatureExample CompoundSource
Core StructureFuran-2-carboxamide , ,
Bromine Substitution5-bromo-furan-2-carboxamide ,
Amide SubstituentBenzyl (C₆H₅CH₂-)
Aryl/Benzyl DerivativesN-(4-bromophenyl)-, N-(biphenyl)-, N-(thiophenylphenyl)- , ,

Synthetic Pathways:

  • Benzyl Substitution:

    • Method: Reaction of furan-2-carbonyl chloride with benzylamines in the presence of a base (e.g., Et₃N) .

    • Yield: High yields (e.g., 94% for N-(4-bromophenyl)furan-2-carboxamide) .

  • Arylation via Cross-Coupling:

    • Catalysts: Pd(PPh₃)₄ with K₃PO₄ as a base for Suzuki–Miyaura coupling .

    • Applications: Introduce aryl groups (e.g., biphenyl, thiophenyl) to the amide nitrogen .

  • Bromination:

    • Reagents: Electrophilic substitution (e.g., Br₂) at the 5-position of furan , .

Physical and Spectroscopic Properties

While specific data for the target compound is unavailable, related derivatives exhibit the following trends:

Example Properties of Analogous Compounds:

PropertyValueCompoundSource
Molecular FormulaC₁₂H₁₀BrNO₂N-benzyl-5-bromofuran-2-carboxamide
Molecular Weight280.12 g/molN-benzyl-5-bromofuran-2-carboxamide
Density1.478 g/cm³N-benzyl-5-bromofuran-2-carboxamide
Boiling Point411.4°C (760 mmHg)N-benzyl-5-bromofuran-2-carboxamide
Flash Point202.6°CN-benzyl-5-bromofuran-2-carboxamide

Spectroscopic Data:

  • 1H NMR: Peaks for furan protons (δ 6.7–7.4 ppm) and aromatic protons (δ 7.2–8.2 ppm) , .

  • 13C NMR: Carboxamide carbonyl (δ ~156–159 ppm), furan carbons (δ ~110–115 ppm) , .

Biological and Pharmacological Insights

Furan-2-carboxamide derivatives are explored for antibacterial and anti-inflammatory activities. While the target compound’s bioactivity is untested, analogous structures show promise:

Antibacterial Activity:

  • Target Pathogens: NDM-1-producing bacteria (e.g., Acinetobacter baumannii, Klebsiella pneumoniae) .

  • Mechanism: Hydrogen bonding and hydrophobic interactions with bacterial enzymes (e.g., NDM-1 β-lactamase) .

  • Key Findings:

    • Compound 3 (N-(4-bromophenyl)furan-2-carboxamide) inhibited NDM-1 A. baumannii at MIC < 1 μg/mL .

    • Derivatives (5a–i): Moderate to good yields (43–83%) but lower activity than parent compounds .

Research Gaps and Future Directions

  • Synthesis Optimization:

    • Challenge: Limited data on introducing furan-3-yl substituents to benzyl groups.

    • Approach: Explore Sonogashira coupling or Ullmann-type reactions for aryl-furan linkages , .

  • Biological Screening:

    • Priorities: Test the target compound against Gram-negative bacteria and inflammatory pathways.

  • Computational Studies:

    • Tools: Molecular docking (e.g., GROMACS) to predict interactions with β-lactamases or cyclooxygenase enzymes , .

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